molecular formula C8H11N3O B144213 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile CAS No. 134518-32-4

5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile

Cat. No. B144213
M. Wt: 165.19 g/mol
InChI Key: HJUAUQSIDCNJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that contains a pyrrole ring and a nitrile group. Its unique structure has made it a promising candidate for drug development and other scientific research.

Mechanism Of Action

The mechanism of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.

Biochemical And Physiological Effects

5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to induce the production of heme oxygenase-1 (HO-1), an enzyme that has anti-inflammatory and antioxidant effects. In addition, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. One limitation of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many future directions for research on 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile. One area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based materials for use in various applications, including electronics and energy storage. Finally, further studies are needed to fully understand the mechanisms of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile and its potential applications in various fields.

Scientific Research Applications

5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In agriculture, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a fungicide and insecticide. In materials science, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a building block for the synthesis of new materials.

properties

CAS RN

134518-32-4

Product Name

5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3

InChI Key

HJUAUQSIDCNJFC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N1CC(=O)C(=C1N)C#N

SMILES

CC(C)N1CC(=C(C1=N)C#N)O

Canonical SMILES

CC(C)N1CC(=O)C(=C1N)C#N

synonyms

1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

99 g of malononitrile were dissolved in 150 ml of DMF and cooled to 0° C. While cooling, 306 g of triethylamine and 159 g of chloroacetyl chloride were simultaneously added dropwise to this. The reaction mixture was stirred at 10° C. for 10 minutes and subsequently added to a mixture of 1.5 kg of ice and 158 g of isopropylamine. The mixture was stirred at room temperature for 8 hours. The volatiles were then removed by distillation under atmospheric pressure at 100° C., and the distillation residue was cooled to 5° C. The precipitate was filtered off with suction, washed and dried. 105.6 g (43% of theory) of the compound of the formula ##STR24## of melting point 285° to 290° C. were obtained. The IR, NMR, UV and mass spectra and the elemental analysis are consistent with the structural formula.
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
158 g
Type
reactant
Reaction Step Three

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